

A Technical Guide to the Chemical Properties of Phenacetin-¹³C

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical, physical, and spectroscopic properties of Phenacetin-¹³C. It includes detailed experimental protocols and visual representations of metabolic and synthetic pathways to support its application in research and drug development. Phenacetin-¹³C is the isotopically labeled version of Phenacetin, a non-opioid analgesic and antipyretic agent.[1] The incorporation of a ¹³C atom makes it a valuable tool for use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1][2]

Chemical and Physical Properties

Phenacetin-¹³C shares most of its chemical and physical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the presence of the ¹³C isotope. It is an odorless, fine white crystalline solid with a slightly bitter taste.[3][4] The compound is stable under ambient temperatures but is incompatible with strong oxidizing agents and strong acids.[4]

Table 1: General and Physical Properties of Phenacetin



Property	Value	Source
IUPAC Name	N-(4-ethoxyphenyl)acetamide	[3]
Synonyms	Acetophenetidin- ¹³ C, p- Acetophenetidide- ¹³ C	[4][5]
CAS Number	72156-72-0	[1]
Molecular Formula	C9 ¹³ CH13NO2	[6]
Molecular Weight	Approx. 180.22 g/mol	[6]
Appearance	White crystalline powder, scales, or monoclinic prisms	[3][4]
Melting Point	134-137.5 °C	[2][5]
Solubility (Water)	0.766 g/L (at 25 °C)	[5]
Solubility (Other)	Soluble in ethanol, glycerol, acetone; slightly soluble in benzene	[4]

Note: Properties other than Molecular Formula and Weight are for unlabeled Phenacetin but are expected to be nearly identical for Phenacetin-13C.

Spectroscopic Data

The primary analytical distinction of Phenacetin-¹³C lies in its mass spectrometry and ¹³C NMR spectra. The ¹³C label provides a distinct signal that is crucial for tracer studies and quantitative analysis.

Table 2: 13C NMR Spectral Data for Phenacetin



Chemical Shift (ppm)	Assignment	
155.80	C (aromatic, ether-linked)	
63.73	-OCH ₂ -	
24.11	-C=O (amide)	
14.83	-CH₃ (ethyl)	

Source: Data for unlabeled Phenacetin in CDCl₃ solvent. The position of the ¹³C label in Phenacetin-¹³C will result in a significantly enhanced signal for that specific carbon.[3]

Table 3: Mass Spectrometry Data for Phenacetin

m/z	Relative Intensity	Putative Fragment
179	67.4%	[M]+ (Molecular Ion)
137	48.2%	[M - C ₂ H ₂ O] ⁺
109	90.2%	[M - C ₂ H ₂ O - C ₂ H ₄] ⁺
108	100.0%	[M - C2H2O - C2H5]+
81	13.1%	Not specified
80	14.3%	Not specified

Source: Electron Ionization (EI) mass spectrum for unlabeled Phenacetin. For Phenacetin-¹³C, the molecular ion peak and any fragments containing the labeled carbon will be shifted by +1 m/z unit.[6][7]

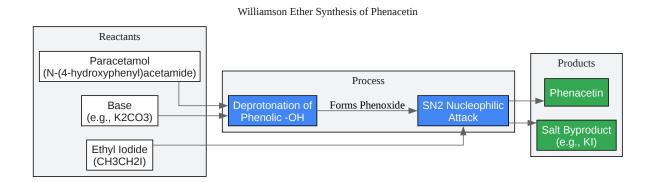
Synthesis and Experimental Protocols

The synthesis of Phenacetin, and by extension its ¹³C-labeled analogue, can be achieved through several methods, most notably the Williamson ether synthesis or an amide synthesis. [8][9]



Synthesis of Phenacetin-¹³C via Williamson Ether Synthesis

A common method for synthesizing Phenacetin is the Williamson ether synthesis, where the hydroxyl group of paracetamol (acetaminophen) is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.[5][9] To synthesize Phenacetin-¹³C, a ¹³C-labeled precursor, such as ¹³C-labeled paracetamol or ethyl iodide, would be used.



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Williamson Ether Synthesis pathway for Phenacetin.

Experimental Protocols

Protocol 1: Synthesis of Phenacetin from Acetaminophen[9]

- Setup: To a 25 mL round-bottom flask, add acetaminophen (500 mg), anhydrous potassium carbonate (665 mg), and 2-butanone (7 mL). Note that potassium carbonate will not fully dissolve.
- Reaction: Add ethyl iodide (0.64 mL) to the flask, followed by a magnetic stir bar. Attach a
 reflux condenser and heat the mixture to reflux for 1 hour, ensuring gentle stirring.

Foundational & Exploratory





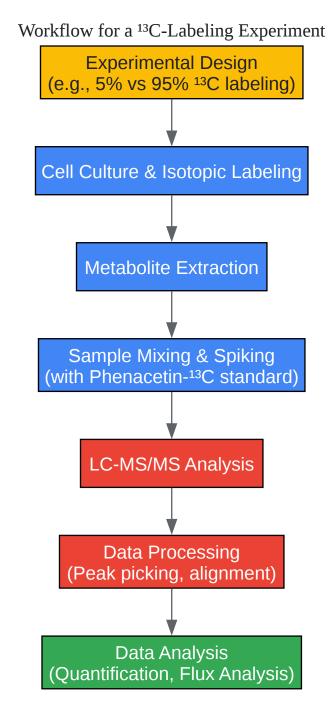
- Workup: After cooling, add 4 mL of water to dissolve any remaining solid. Transfer the mixture to a separation funnel.
- Extraction: Rinse the flask with tert-butyl methyl ether (TBME) and add the rinses to the funnel. Remove the lower aqueous layer. Extract the organic layer with 5% NaOH (2 x 4 mL) followed by a brine wash (1 x 5 mL).
- Isolation: Dry the organic layer with a drying agent (e.g., CaCl₂), decant the solution into a tared flask, and evaporate the solvent using a gentle stream of air to yield the crude product.
- Purification: The crude phenacetin can be further purified by recrystallization from an ethanol-water mixture.[8]

Note: To synthesize Phenacetin-¹³C, the appropriate starting material must contain the ¹³C label.

Protocol 2: Analysis of ¹³C-Labeled Compounds by LC-MS[10][11] Isotopically labeled compounds are frequently used in techniques like Isotopic Ratio Outlier Analysis (IROA).

- Sample Preparation: Culture two cell populations. One (the control) is grown on media containing 95% ¹³C-labeled nutrients, and the other (the experimental sample) is grown on 5% ¹³C-labeled media.
- Extraction & Mixing: After the experiment, extract metabolites from both populations. Mix the extracts in a 1:1 ratio. Phenacetin-¹³C can be used as an internal standard, spiked into the mixture at a known concentration.
- LC-MS Analysis: Analyze the mixed sample using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-FTICR MS).
- Data Analysis: The ¹³C labeling creates characteristic isotopic patterns. This allows for the
 differentiation of biological signals from artifacts, determination of the carbon number in each
 metabolite, and precise relative quantification between the control and experimental
 samples.[10][11]





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General workflow for metabolomics using ¹³C labeling.

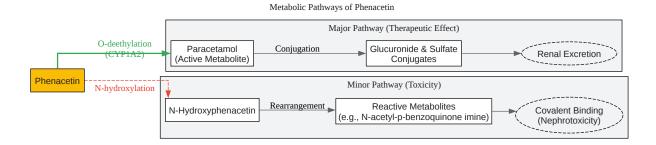
Metabolism and Mechanism of Action

Phenacetin's analgesic and antipyretic effects are primarily due to its active metabolite, paracetamol (acetaminophen).[5][12] Upon ingestion, phenacetin is rapidly metabolized, mainly



in the liver, by cytochrome P450 enzymes (specifically CYP1A2).[1][2]

The primary metabolic pathway is an O-deethylation that cleaves the ether bond to produce paracetamol.[5] Paracetamol then exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, thereby reducing pain and fever. [12][13] A minor, but significant, metabolic pathway involves N-hydroxylation of phenacetin, which can lead to the formation of reactive metabolites.[14][15] These reactive intermediates are associated with the renal and hematological toxicity that led to the withdrawal of phenacetin from medicinal use.[5][12]



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Major and minor metabolic pathways of Phenacetin.

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